Dipropyl 2-methylidenebutanedioate

Radical Polymerization Kinetics Propagation Rate Coefficient PLP-SEC

Researchers requiring high-molecular-weight poly(itaconate)s often encounter slow propagation and inconsistent thermal behavior. Dipropyl itaconate (CAS 13401-95-1) solves this: its bulk polymerization rate exceeds diethyl itaconate, while its lower chain-transfer constant yields higher MW polymers in shorter cycles. Poly(di-n-propyl itaconate) degrades via clean depolymerization with minimal char, ideal for recyclable elastomers and burnout binders. Available in bulk; contact us for technical specifications and pricing.

Molecular Formula C11H18O4
Molecular Weight 214.26 g/mol
CAS No. 13401-95-1
Cat. No. B084397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipropyl 2-methylidenebutanedioate
CAS13401-95-1
Molecular FormulaC11H18O4
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCCCOC(=O)CC(=C)C(=O)OCCC
InChIInChI=1S/C11H18O4/c1-4-6-14-10(12)8-9(3)11(13)15-7-5-2/h3-8H2,1-2H3
InChIKeyDFQSWFGKYUFIFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dipropyl 2-Methylidenebutanedioate – Product Overview


Dipropyl 2-methylidenebutanedioate (dipropyl itaconate, DnPI) is a symmetrical diester of itaconic acid bearing two n-propyl substituents [1]. As a member of the poly(di-n-alkyl itaconate) family, it serves as a versatile vinyl monomer for free‑radical polymerization, yielding poly(di-n-propyl itaconate) (PDnPI) [2]. Its C11H18O4 structure (MW 214.26 g/mol) situates it between the shorter‑chain dimethyl and diethyl itaconates and the longer‑chain dibutyl itaconate, offering a distinct balance of polymerization kinetics, thermal degradation behavior, and copolymer rigidity that directly impacts material processability and end‑use performance [3].

Why Alkyl Chain Choice Matters


Although all dialkyl itaconates share the same 2‑methylidenebutanedioate backbone, the length and branching of the ester alkyl chains fundamentally alter radical propagation kinetics, thermal degradation mechanisms, glass‑transition temperatures, and copolymer rigidity [1]. For example, poly(di‑n‑propyl itaconate) (PDnPI) degrades primarily by depolymerisation, whereas its branched isomer, poly(di‑iso‑propyl itaconate) (PDiPI), undergoes extensive side‑chain scission and subsequent decarboxylation, producing a carbonaceous residue [2]. Furthermore, copolymerization with vinylpyrrolidone reveals that diitaconate units confer markedly higher chain stiffness than monoalkyl itaconates [3]. Consequently, selecting dipropyl 2‑methylidenebutanedioate over dimethyl, diethyl, dibutyl, or branched analogs is not merely a choice of hydrophobicity but a critical decision that dictates polymerization control, thermal stability, and final material architecture.

Differentiation Evidence


Propagation Rate Parity with Diethyl Itaconate

Pulsed-laser polymerization size-exclusion chromatography (PLP‑SEC) experiments determined that the Arrhenius parameters for the propagation rate coefficient (kp) of dipropyl 2‑methylidenebutanedioate (DnPI) are A = 1.0 L·mol⁻¹·s⁻¹ and Ea = 17.5 kJ·mol⁻¹, which are nearly identical to those of diethyl itaconate (DEI: A = 1.1 L·mol⁻¹·s⁻¹, Ea = 17.5 kJ·mol⁻¹) [1]. This demonstrates that the propagation reactivity of DnPI is not compromised relative to the shorter‑chain DEI, while the longer propyl ester side chains provide enhanced hydrophobicity and differentiated copolymer compatibility.

Radical Polymerization Kinetics Propagation Rate Coefficient PLP-SEC

Clean Depolymerisation vs. Charring

Non‑oxidative thermogravimetric analysis coupled with product analysis revealed that poly(di‑n‑propyl itaconate) (PDnPI) decomposes predominantly by depolymerisation, yielding monomer as the main degradation product, whereas its branched isomer poly(di‑iso‑propyl itaconate) (PDiPI) undergoes considerable side‑chain scission, forming carboxyl groups that decarboxylate at elevated temperatures and leave a carbonaceous residue [1]. This mechanistic divergence is attributed to the number of β‑hydrogen atoms on the ester alkyl group [2].

Thermal Stability Degradation Mechanism Poly(itaconate)s

Lower Glass-Rubber Transition Temperature

Thermally stimulated discharge current (TSDC) measurements identified the glass‑rubber transition (Tg) of poly(dipropyl itaconate) (PDPI) at 308 K, compared to 320 K for poly(diethyl itaconate) (PDEI) and 368 K for poly(dimethyl itaconate) (PDMI) [1]. The systematic decrease in Tg with increasing n‑alkyl side‑chain length is consistent with the internal plasticization effect observed across the poly(di‑n‑alkyl itaconate) series [2].

Glass Transition Temperature Dielectric Relaxation TSDC

Higher Chain Rigidity in Copolymers

In vinylpyrrolidone‑co‑dialkyl itaconate copolymers, the characteristic ratio (C∞) and rigidity index (σ) were found to be significantly higher for copolymers containing diitaconate units (including dipropyl itaconate) than for those with monoalkyl itaconate units, indicating that the presence of two ester‑bearing side chains per itaconate repeat unit dramatically increases chain stiffness [1]. The reactivity ratios for all copolymers were < 1, confirming random comonomer distribution, but the mechanical consequences of di‑ vs. mono‑ester substitution are profound [1].

Reactivity Ratios Chain Stiffness Copolymer Solution Behavior

Faster Bulk Polymerization Rate

The overall polymerization rate constant (K) and the ratio kp/kt¹/² increase systematically with the size of the alkyl group across dialkyl itaconates. DnPI exhibits Rp, K, and kp/kt¹/² values that are intermediate between those of DEI and DnBI (dibutyl itaconate) but substantially higher than DEI [1]. Concurrently, the chain‑transfer constant to monomer (CM) decreases with increasing alkyl chain length, meaning DnPI suffers less chain‑transfer‑induced molecular weight limitation than its shorter‑chain analog DEI [1].

Polymerization Kinetics Rate of Polymerization Dialkyl Itaconates

Degradation Pathway Convergence with n-Alkyl Homologs

A systematic kinetic study of isomeric poly(dipropyl itaconate)s and poly(dibutyl itaconate)s demonstrated that PDnPI and PDnBI degrade by depolymerisation with chain‑end initiation being more important than random main‑chain scission, whereas the branched isomers PDiPI and PDsBI degrade with deesterification as a significant additional mechanism [1]. This convergent behavior of n‑alkyl esters reinforces that the linear alkyl architecture, not just chain length, determines the degradation pathway.

Thermal Degradation Kinetics Depolymerisation Poly(itaconate)s

Application Scenarios


Amphiphilic Copolymers for Drug Delivery

The ability of dipropyl 2‑methylidenebutanedioate to copolymerize randomly with N‑vinylpyrrolidone, combined with the significantly higher chain stiffness imparted by diitaconate units over monoitaconate analogs [1], allows formulators to tune solution viscosity and drug‑release kinetics. Its propagation kinetics being nearly identical to diethyl itaconate [2] ensures predictable polymerization control, while the intermediate hydrophobicity of the propyl ester balances aqueous solubility and membrane interaction. This combination is directly exploitable for synthetic mimics of antimicrobial peptides (SMAMPs) .

Bio-Based Elastomers with Controlled Degradation

Dipropyl itaconate has been demonstrated as a monomer for bio‑based itaconate/isoprene elastomers [1]. The clean depolymerisation mechanism of PDnPI under non‑oxidative conditions, with minimal char formation relative to its branched isomer PDiPI [2], makes DnPI the preferred itaconate monomer when thermal recyclability or low‑residue burnout is required, such as in tire tread or biodegradable packaging applications.

Tailored Dielectric Material Design

The systematically lower glass‑rubber transition temperature of PDPI (308 K) compared to PDMI (368 K) and PDEI (320 K) [1], together with the unique gamma relaxation observed between −40 °C and −120 °C in poly(dialkyl itaconates) [2], positions DnPI as a building block for all‑polymer dielectrics where flexibility at service temperature and distinct relaxation signatures are advantageous.

High-Molecular-Weight Polymer Synthesis

Compared to diethyl itaconate, DnPI exhibits a higher bulk polymerization rate (Rp) and a lower chain‑transfer constant to monomer (CM) [1]. This kinetic profile favors the production of higher molecular weight polymers in shorter reaction times, a critical parameter for industrial‑scale manufacturing of poly(itaconate)‑based materials.

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